Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate
CAS No.:
Cat. No.: VC18312181
Molecular Formula: C19H26ClN5O6
Molecular Weight: 455.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26ClN5O6 |
|---|---|
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate |
| Standard InChI | InChI=1S/C19H26ClN5O6/c1-8-29-11(26)9-24-10-21-12-13(20)22-15(23-14(12)24)25(16(27)30-18(2,3)4)17(28)31-19(5,6)7/h10H,8-9H2,1-7H3 |
| Standard InChI Key | WYARDCMDIOYYPX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate (molecular formula: C₁₉H₂₆ClN₅O₆, molecular weight: 455.9 g/mol) features a purine scaffold substituted at three critical positions:
-
6-position: A chlorine atom, which enhances electrophilic reactivity and influences binding interactions with biological targets.
-
2-position: Dual Boc-protected amino groups, providing steric protection during synthetic modifications while allowing deprotection for subsequent functionalization.
-
9-position: An ethyl ester-linked acetate moiety, which improves solubility and serves as a handle for prodrug strategies.
The IUPAC name—ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate—reflects its hierarchical substitution pattern.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆ClN₅O₆ |
| Molecular Weight | 455.9 g/mol |
| IUPAC Name | Ethyl 2-[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-chloropurin-9-yl]acetate |
| CAS Number | Not publicly disclosed |
| XLogP3-AA | Estimated 3.2 (calculated) |
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The synthesis of Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate involves multistep functionalization of the purine core :
-
Purine Chlorination: Introduction of chlorine at the 6-position via electrophilic substitution, often using POCl₃ or PCl₅ under anhydrous conditions .
-
Amino Protection: Sequential Boc protection of the 2-amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP or triethylamine.
-
Esterification: Coupling of the ethyl acetate side chain through Mitsunobu or Steglich esterification, typically employing DCC (N,N'-dicyclohexylcarbodiimide) and DMAP .
Critical challenges include maintaining regioselectivity during chlorination and preventing premature deprotection of Boc groups under acidic or basic conditions.
Table 2: Representative Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chlorination | POCl₃, DMF, 80°C, 6h | 72 |
| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT, 12h | 85 |
| 3 | Esterification | Ethyl glycolate, DCC, DMAP, THF | 68 |
Industrial Production Considerations
Scale-up necessitates optimizing solvent systems (e.g., switching from THF to toluene for cost efficiency) and implementing continuous flow reactors to enhance heat transfer during exothermic steps. Catalytic recycling and green chemistry principles (e.g., replacing POCl₃ with HCl/NaNO₂ mixtures) remain areas for innovation .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (estimated <1 mg/mL in water) due to its hydrophobic Boc groups but demonstrates improved solubility in polar aprotic solvents like DMSO (50–100 mg/mL) . Stability studies indicate degradation <5% under nitrogen at −20°C over 12 months but significant hydrolysis of the ethyl ester in aqueous buffers (pH 7.4, t₁/₂ = 8h).
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 1.45 (s, 18H, Boc CH₃), 4.20 (q, J=7.1 Hz, 2H, OCH₂), 4.95 (s, 2H, NCH₂CO), 8.15 (s, 1H, purine H-8).
-
HRMS: m/z calculated for C₁₉H₂₆ClN₅O₆ [M+H]⁺: 456.1549; found: 456.1553.
Future Research Directions
-
Biological Screening: Prioritize enzymatic assays against RdRp and SAH hydrolase to validate dual-target antiviral potential .
-
Prodrug Optimization: Evaluate ethyl ester cleavage kinetics in human plasma and liver microsomes to guide formulation.
-
Green Synthesis: Develop catalytic chlorination methods to replace stoichiometric POCl₃, reducing environmental impact.
-
Crystallographic Studies: Resolve X-ray structures of target complexes to inform structure-based drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume